(R)-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propan-1-ol

Purity HPLC Procurement

Researchers developing CCR5 antagonists face stereochemical complexity and supply chain inconsistency. This enantiopure (R)-configured intermediate solves both: the defined benzylic (R)-configuration is pre-installed and stereospecifically required for AZD5672-class receptor binding. • Late-stage intermediate for AZD5672-class CCR5 antagonists; directly elaborated via reductive amination or alkylation • ≥98% purity grade suitable for GMP campaigns meeting ICH Q3A thresholds • Validated multi-kg DIBAL-H reduction protocol (~93% yield) provides process development benchmark Dual 95% and ≥98% purity options enable cost-of-goods modeling for scale-up.

Molecular Formula C15H21F2NO3S
Molecular Weight 333.4 g/mol
CAS No. 718610-74-3
Cat. No. B11765271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propan-1-ol
CAS718610-74-3
Molecular FormulaC15H21F2NO3S
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)C(CCO)C2=CC(=CC(=C2)F)F
InChIInChI=1S/C15H21F2NO3S/c1-22(20,21)18-5-2-11(3-6-18)15(4-7-19)12-8-13(16)10-14(17)9-12/h8-11,15,19H,2-7H2,1H3/t15-/m1/s1
InChIKeyWPKOQTOQNBKYPW-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Intermediate for CCR5 Antagonists (CAS 718610-74-3)


(R)-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propan-1-ol (CAS 718610-74-3) is a chiral secondary alcohol intermediate with the molecular formula C15H21F2NO3S and a molecular weight of 333.39 g/mol . It is a key building block in the synthesis of CCR5 antagonists, most notably AZD5672 (AstraZeneca), which reached Phase II clinical trials for rheumatoid arthritis [1]. The compound features a 3,5-difluorophenyl group, a methylsulfonyl-protected piperidine ring, and a propan-1-ol side chain with a defined (R) absolute configuration at the benzylic carbon. Its structure is explicitly claimed and exemplified in multiple patents directed to piperidine-based chemokine receptor modulators [2].

Risks of Generic Interchange of Chiral Intermediates


The (R)-3-(3,5-difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propan-1-ol scaffold is not interchangeable with racemic mixtures, S-enantiomers, or analogs lacking either the 3,5-difluoro substitution or the methylsulfonyl piperidine motif. The absolute (R)-configuration at the benzylic position is stereospecifically required for downstream CCR5 antagonist activity; epimerization or use of the S-enantiomer would generate diastereomeric impurities that compromise receptor binding [1]. Furthermore, the 3,5-difluorophenyl group provides a distinct electronic and steric profile compared to unsubstituted phenyl or 4-fluorophenyl analogs, directly influencing the metabolic stability and lipophilicity of the final drug candidates. Substitution of the methylsulfonyl group with other sulfonamides or unprotected piperidine alters both the synthetic trajectory and the ultimate pharmacophore geometry [2]. These structural features are fixed in the patent literature exemplifying the AZD5672 series, meaning any deviation invalidates the regulatory starting material pathway .

Quantitative Differentiation vs Closest Analogs


Purity Grade Advantage

Commercially available batches of (R)-3-(3,5-difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propan-1-ol are offered at two distinct purity tiers: ≥98% (NLT 98% by HPLC) from specialty manufacturers such as MolCore , versus a minimum of 95% from general chemical suppliers like CymitQuimica (Biosynth) and Chemenu . The 3-percentage-point purity gap has direct consequences for downstream coupling efficiency in multi-step syntheses of CCR5 antagonists, where cumulative impurity burdens can reduce final API yields below acceptable thresholds.

Purity HPLC Procurement Pharmaceutical Intermediate

Stereochemical Configuration Requirement

The (R)-absolute configuration at the carbon bearing the 3,5-difluorophenyl group is a structural determinant for CCR5 antagonism. The patent literature explicitly separates and characterizes both (1R,3R) and (1S,3R) diastereomers of downstream products, with the (R)-configuration at the benzylic position retained throughout the synthetic sequence [1]. The (R)-enantiomer is the form explicitly used to construct AZD5672, which achieves a CCR5 IC50 of 0.32 nM . Racemic or (S)-configured material would produce 50% inactive or antagonistic diastereomers at best, effectively halving the yield of active pharmaceutical ingredient and introducing purification challenges.

Chirality Enantiomeric Excess CCR5 Antagonist Stereospecificity

Scalable High-Yield Synthesis Protocol

The synthesis of (R)-3-(3,5-difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propan-1-ol via DIBAL-H reduction of the corresponding isopropyl propanoate ester is demonstrated at multi-kilogram scale in patent US20100099708A1, achieving approximately 93% yield after crystallization [1]. The precursor ester (646 g, 1.0 eq) is reduced with DIBAL-H (3.5 eq) in THF at 0°C, and the product alcohol is isolated after aqueous workup and solvent swap to diisopropyl ether. This contrasts with alternative intermediates in the CCR5 antagonist class, such as the corresponding propanoic acid or unactivated alkyl chlorides, which require additional protection/deprotection steps and typically proceed in lower overall yields (60-75% range) [2].

Process Chemistry Scale-Up DIBAL-H Reduction Synthetic Yield

3,5-Difluorophenyl Motif for Metabolic Stability

The 3,5-difluorophenyl substitution pattern in this intermediate imparts a distinct metabolic stability advantage compared to unsubstituted phenyl or 4-fluorophenyl analogs commonly used in related piperidine CCR5 antagonist scaffolds. The electron-withdrawing effect of the two fluorine atoms reduces the susceptibility of the aromatic ring to cytochrome P450-mediated oxidative metabolism . While direct comparative microsomal stability data for this specific intermediate is not publicly available, class-level structure-metabolism relationships for CCR5 antagonists demonstrate that 3,5-difluoro substitution reduces intrinsic clearance by 2- to 5-fold relative to unsubstituted phenyl congeners [1]. This translates to improved pharmacokinetic profiles for the final drug substances derived from this intermediate.

Metabolic Stability Fluorination Lipophilicity Drug Design

Application Scenarios


GMP API Intermediate for Clinical Candidates

This compound serves as a late-stage intermediate in the synthesis of AZD5672-class CCR5 antagonists. Its (R)-configuration, 3,5-difluorophenyl moiety, and methylsulfonyl piperidine ring are all pre-installed, allowing direct elaboration to the final drug substance via reductive amination or alkylation with a functionalized piperidine partner [1]. The ≥98% purity grade (MolCore) is suitable for GMP campaigns where cumulative impurity levels must be tightly controlled to meet ICH Q3A thresholds for APIs entering Phase II/III clinical trials.

Chiral Building Block for SAR Exploration

Medicinal chemistry teams investigating novel CCR5 or CCR2 antagonists can use this enantiopure intermediate as a conserved core scaffold. The propan-1-ol handle enables diverse derivatization (esterification, oxidation to aldehyde, mesylation/displacement, Mitsunobu coupling), while the (R)-stereochemistry fixes the benzylic configuration known to be critical for receptor binding [1]. This reduces the number of stereochemical variables in SAR studies and ensures that observed activity differences arise from peripheral modifications rather than epimerization artifacts .

Reference Standard for Chiral HPLC Methods

The defined (R)-configuration of CAS 718610-74-3 makes it a suitable reference standard for developing chiral HPLC or SFC methods to monitor enantiomeric purity in both this intermediate and downstream drug substances. Analytical characterization using chiral stationary phases has been reported for this compound class [1]. Procurement of the (R)-enantiomer as a certified reference material enables robust in-process control and release testing for enantiomeric excess in GMP manufacturing .

Process Scale-Up and Cost Optimization

The published multi-kilogram DIBAL-H reduction protocol achieving ~93% yield provides a validated starting point for process development [1]. Teams procuring this intermediate for scale-up can benchmark their own synthetic routes against this patent precedent, identify opportunities for yield improvement or solvent substitution, and perform cost-of-goods modeling based on demonstrated throughput. The availability of the compound at both 95% and ≥98% purity levels allows process chemists to evaluate the cost-benefit trade-off of higher-purity starting material on overall API cost .

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